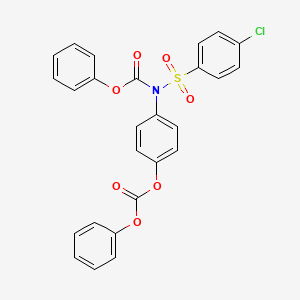
3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)butanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)butanoic acid hydrochloride is a chemical compound that belongs to the class of benzodiazepines Benzodiazepines are known for their sedative, anxiolytic, and muscle relaxant properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)butanoic acid hydrochloride typically involves the reaction of 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl with butanoic acid under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction mixture is carefully monitored and controlled to optimize the reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)butanoic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)butanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and organic compounds.
Biology: In biological research, the compound is studied for its potential effects on biological systems. It has been investigated for its role in modulating neurotransmitter activity and its impact on cellular processes.
Medicine: The compound has shown promise in the development of new therapeutic agents. Its sedative and anxiolytic properties make it a candidate for the treatment of anxiety disorders, insomnia, and muscle spasms.
Industry: In the industrial sector, the compound is used in the production of various chemical products. Its unique chemical properties make it valuable in the synthesis of specialized chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)butanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets in the body. The compound binds to GABA (gamma-aminobutyric acid) receptors in the central nervous system, enhancing the inhibitory effects of GABA and promoting relaxation and sedation.
Molecular Targets and Pathways:
GABA Receptors: The primary molecular target of the compound is the GABA receptor, which plays a crucial role in regulating neuronal activity.
Neurotransmitter Pathways: By modulating GABAergic neurotransmission, the compound affects various neurotransmitter pathways involved in mood regulation, muscle relaxation, and sleep.
Comparación Con Compuestos Similares
Diazepam: A well-known benzodiazepine with similar sedative and anxiolytic properties.
Alprazolam: Another benzodiazepine used for the treatment of anxiety disorders.
Lorazepam: A benzodiazepine with applications in anxiety and insomnia treatment.
Uniqueness: 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)butanoic acid hydrochloride stands out due to its specific chemical structure and potential applications in scientific research and industry. Its unique properties make it a valuable compound for further study and development.
Propiedades
IUPAC Name |
3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-8(6-11(14)15)13-7-12-9-4-2-3-5-10(9)13;/h7-8H,2-6H2,1H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTFSKKOCGYPDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1C=NC2=C1CCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-(1-allyl-1H-benzo[d]imidazol-2-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2904144.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2904145.png)


![8-{[(1E)-2-(4-methylphenyl)-1-azavinyl]amino}-7-(2-methoxyethyl)-3-methyl-1,3, 7-trihydropurine-2,6-dione](/img/structure/B2904153.png)



![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2904159.png)

![N-(4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2904164.png)
